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Compound of Interest

Compound Name: FAUC 3019

Cat. No.: B1672301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pamrevlumab (formerly known as FG-3019, and

distinct from the similarly named FAUC 3019, a dopamine agonist), a novel anti-fibrotic agent,

against current standard-of-care therapies for Idiopathic Pulmonary Fibrosis (IPF) and

pancreatic cancer. The objective is to assess the translational potential of pamrevlumab by

examining its mechanism of action, preclinical rationale, and clinical trial data in contrast to

established treatments.

Executive Summary
Pamrevlumab is a fully human monoclonal antibody that targets connective tissue growth factor

(CTGF), a central mediator in the pathogenesis of fibrosis and tumor progression.[1][2]

Preclinical studies have shown its potential to reverse fibrosis and inhibit tumor growth.[3][4]

While early-phase clinical trials showed promise, recent results from Phase 3 trials in both IPF

and pancreatic cancer have unfortunately not met their primary endpoints, significantly

impacting its immediate translational potential in these indications. This guide will delve into the

available data to provide a comprehensive overview for the research and drug development

community.
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Pamrevlumab's unique mechanism of action lies in its inhibition of CTGF. CTGF is a

matricellular protein that plays a key role in cell adhesion, migration, proliferation, and

extracellular matrix (ECM) deposition.[5][6] By binding to CTGF, pamrevlumab blocks its

interaction with various signaling molecules and receptors, thereby aiming to disrupt the fibrotic

process and tumor microenvironment.[1][7]

In contrast, existing therapies for IPF and pancreatic cancer have different mechanisms:

Nintedanib (IPF): A small molecule tyrosine kinase inhibitor that targets multiple receptors,

including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor

(FGFR), and vascular endothelial growth factor receptor (VEGFR).[8][9][10] This inhibits

fibroblast proliferation and ECM deposition.[3][10]

Pirfenidone (IPF): An orally available small molecule with anti-fibrotic, anti-inflammatory, and

antioxidant properties.[11][12][13] It is known to downregulate the production of pro-fibrotic

and pro-inflammatory cytokines like transforming growth factor-beta (TGF-β).[14][15][16]

Chemotherapy (Pancreatic Cancer): Regimens like FOLFIRINOX (5-fluorouracil, leucovorin,

irinotecan, and oxaliplatin) and gemcitabine plus nab-paclitaxel are cytotoxic agents that

interfere with DNA synthesis and cell division, targeting rapidly dividing cancer cells.

Comparative Efficacy and Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of

pamrevlumab and existing therapies for IPF and pancreatic cancer.
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Therapy Trial Phase
Primary
Endpoint

Result

Pamrevlumab PRAISE[17][18] 2

Change from

baseline in %

predicted FVC at

week 48

Reduced decline

in % predicted

FVC by 60.3%

vs. placebo

(-2.9% vs.

-7.2%).[17][18]

Pamrevlumab
ZEPHYRUS-

1[19]
3

Change from

baseline in FVC

at week 48

Did not meet

primary endpoint.

Mean decline of

260 ml vs. 330

ml in placebo

(p=0.29).[19]

Nintedanib
INPULSIS

Trials[20]
3

Annual rate of

decline in FVC

Significantly

slowed the rate

of FVC decline

compared to

placebo.[20]

Pirfenidone
CAPACITY

Trials[12]
3

Change in %

predicted FVC at

week 72

Significantly

reduced the

decline in %

predicted FVC in

one of two trials.

[12]

Pancreatic Cancer
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Therapy Trial Cancer Stage
Primary
Endpoint

Result

Pamrevlumab +

Chemo

Phase 1/2

(FGCL-MC3019-

028)[2]

Advanced
Safety and

Efficacy

High drug

exposure was

associated with

improved median

OS (9.0 vs 4.4

months).[2]

Pamrevlumab +

Chemo

Precision

Promise[21][22]
Metastatic

Overall Survival

(OS)

Did not meet

primary endpoint.

(HR, 1.170).[21]

[22]

Pamrevlumab +

Chemo
LAPIS[21]

Locally

Advanced,

Unresectable

Overall Survival

(OS)

Did not meet

primary endpoint.

Median OS 17.3

months vs. 17.9

months in control

arm.[21]

FOLFIRINOX ACCORD 11[23] Metastatic
Overall Survival

(OS)

Median OS 11.1

months vs. 6.8

months with

gemcitabine.[23]

Gemcitabine +

nab-paclitaxel
MPACT[24][25] Metastatic

Overall Survival

(OS)

Median OS 8.5

months vs. 6.7

months with

gemcitabine

alone.[25]

Signaling Pathways and Experimental Workflows
Connective Tissue Growth Factor (CTGF) Signaling
Pathway
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The following diagram illustrates the central role of CTGF in mediating fibrotic and oncogenic

signals. Pamrevlumab is designed to inhibit these downstream effects by binding directly to

CTGF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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